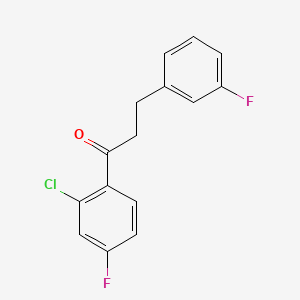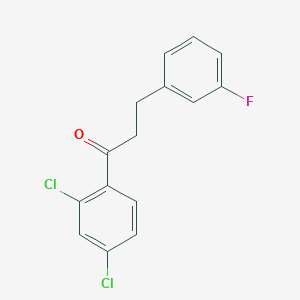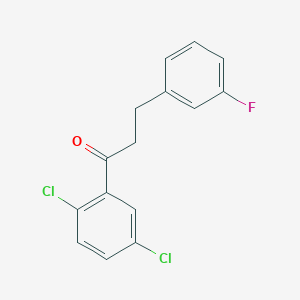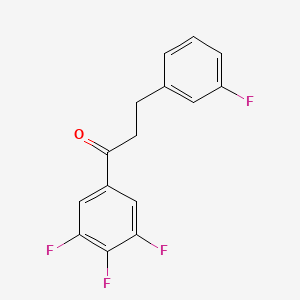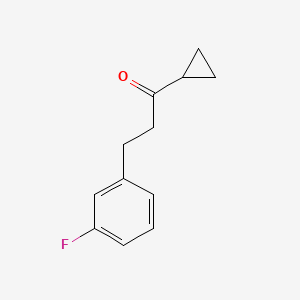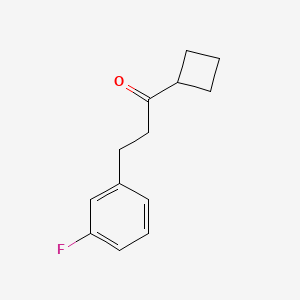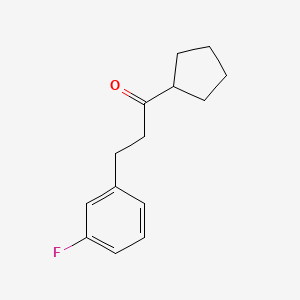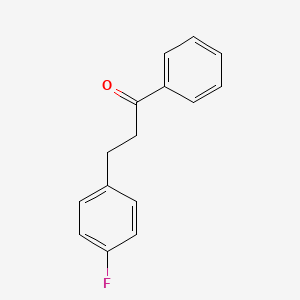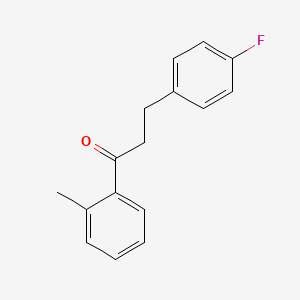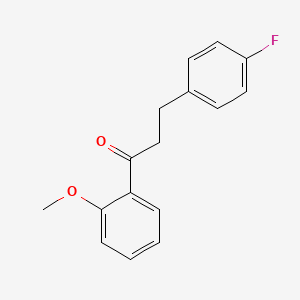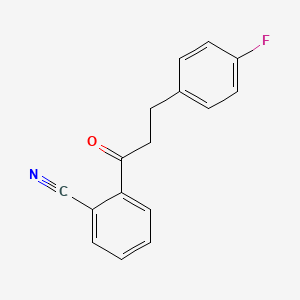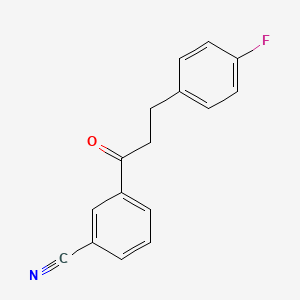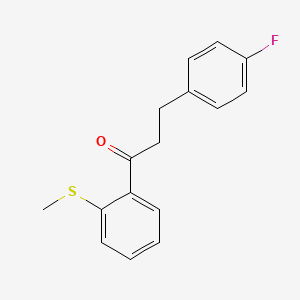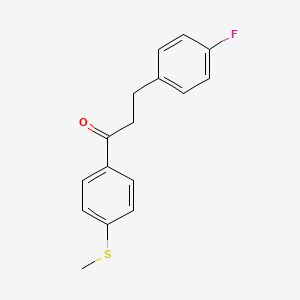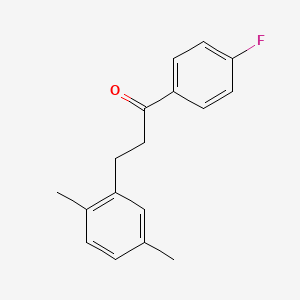
3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be part of the description.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Wissenschaftliche Forschungsanwendungen
Fluorography in Protein and Nucleic Acid Detection
A method for detecting tritium in polyacrylamide gels uses a process involving dimethyl sulphoxide and 2,5-diphenyloxazole (PPO), related to the chemical structure of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone. This method is highly sensitive for detecting tritium-labelled proteins and nucleic acids in gels, highlighting its application in biochemical research (Bonner & Laskey, 1974).
Polymer Synthesis and Properties
Aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups were synthesized using compounds structurally similar to 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone. These polymers exhibit high thermal stability, electrical insulating properties, and are soluble in polar solvents, which is significant for materials science and polymer engineering applications (Hamciuc, Hamciuc, Ipate, & Okrasa, 2008).
Molecular and Crystal Studies
Research on bis-phenols structurally related to 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone shows diverse polymorphs and solvates with varied stoichiometry and thermal properties. These findings are important for understanding molecular interactions and crystal packing in solid-state chemistry (Nath & Baruah, 2013).
Fluorination Studies and Kinetics
The fluorination process of alkyl substituted phenols, closely related to the structure of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone, reveals insights into the regioselectivity and kinetics of such reactions. This has implications for organic synthesis and pharmaceutical chemistry (Jereb, Zupan, & Stavber, 2004).
Fluorescent Molecular Probes
2,5-Diphenyloxazoles, similar in structure to 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone, have been developed as new fluorescent solvatochromic dyes. They are used in fluorescent molecular probes for studying biological events and processes, underscoring their significance in biochemical and medical research (Diwu et al., 1997).
Safety And Hazards
This would involve detailing the compound’s toxicity, flammability, and any precautions that need to be taken while handling it.
Zukünftige Richtungen
This would involve discussing potential applications of the compound and areas for future research.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a novel or less-studied compound, some of this information might not be available. In such cases, computational chemistry techniques can be used to predict some of the properties.
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-3-4-13(2)15(11-12)7-10-17(19)14-5-8-16(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOZEICPPBXTIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644736 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898753-45-2 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

